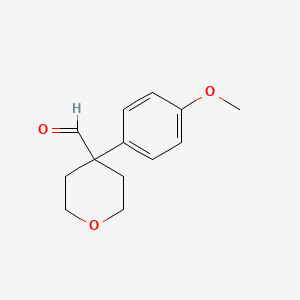
1-(8-Propylquinolin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Propylquinolin-2-yl)ethanone is an organic compound with the molecular formula C14H15NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(8-Propylquinolin-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another method involves the Pfitzinger reaction, where isatin derivatives react with ketones under basic conditions to form quinoline derivatives . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields, providing a more efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Solvent-free and catalyst-free methods have also been explored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Propylquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-(8-Propylquinolin-2-yl)ethanol.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(8-Propylquinolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparación Con Compuestos Similares
1-(8-Propylquinolin-2-yl)ethanone can be compared with other quinoline derivatives to highlight its uniqueness:
1-(Quinolin-2-yl)ethanone: This compound lacks the propyl group, which may affect its biological activity and chemical reactivity.
8-Propylquinoline: This compound lacks the ethanone group, which may influence its solubility and reactivity.
Similar compounds include quinoline, 1-(quinolin-2-yl)ethanone, and 8-propylquinoline .
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
1-(8-propylquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-3-5-11-6-4-7-12-8-9-13(10(2)16)15-14(11)12/h4,6-9H,3,5H2,1-2H3 |
Clave InChI |
JSGJFNPJXYYSBE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC2=C1N=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B11887689.png)
![Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro-](/img/structure/B11887693.png)



![6-Bromothieno[3,2-d]pyrimidine](/img/structure/B11887709.png)


![2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decane-3-thione](/img/structure/B11887726.png)
